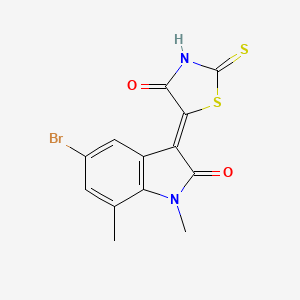
5-bromo-1,7-dimethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves efficient and mild methods, often aiming at anticancer activity. For example, a method for synthesizing related 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized acids via alkaline hydrolysis has been elaborated, showing significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020). Another study presented the synthesis of 5-bromo-3-[(3-substituted-5-methyl-4-thiazolidinone-2-ylidene)-hydrazono]-1H-2-indolinones, highlighting the potential for cytotoxicity against various cancer cell lines (Karalı et al., 2002).
Molecular Structure Analysis
Structural analysis often involves X-ray crystallography and theoretical calculations to understand the conformation and stability of molecules. A study on a related compound, "5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole," detailed its crystal structure, Hirshfeld surface analysis, and DFT calculations to explore intermolecular interactions and molecular stability (Barakat et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of thiazolidine derivatives, a core component of the target compound, includes reactions with N-bromosuccinimide forming bromomethyl derivatives and further functionalization with S,O,N-nucleophiles. This pathway allows for the synthesis of variously substituted thiazoles, demonstrating the compound's versatile chemical properties (Litvinchuk et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from structural analysis and synthesis methods. The detailed X-ray diffraction and thermal analysis provide insights into the compound's stability and behavior under different conditions (Barakat et al., 2017).
Chemical Properties Analysis
The compound's chemical properties, including reactivity and potential biological activity, are closely related to its structure. For instance, the presence of the thiazolidine ring and bromo-indole moiety suggests possible anticancer and antimicrobial activities, as shown in related studies (Kryshchyshyn-Dylevych et al., 2020); (Karalı et al., 2002).
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Applications
A series of compounds including 5-bromo-3-substituted-hydrazono-1H-2-indolinones were synthesized and evaluated for cytotoxicity against cancer cell lines. Among these, certain derivatives demonstrated significant cytotoxic effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines (Karalı, Terzioğlu, & Gürsoy, 2002).
Antischistosomal Activity
Thiation of 5-(2-aryl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidines led to the discovery of compounds with pronounced antischistosomal activity, suggesting potential applications in treating schistosomiasis (El‐Aasar & Saied, 2008).
Photosensitizers for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base were synthesized for use as photosensitizers in photodynamic therapy, a treatment modality for cancer. These compounds showed high singlet oxygen quantum yields, which is crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Sugar Derivatives
Research on the synthesis of gluco-, galacto-, and mannopyranosylthiazoles, thiazolidinones, and pyranosylthiazlidin-4-ones from sugar thiosemicarbazone derivatives has been conducted, indicating the versatility of thiazolidinone and related compounds in synthesizing biologically active derivatives (Darehkordi, Ramezani, & Ranjbar‐Karimi, 2013).
Modulators of Protein-Protein Interactions
A series of [indoline-3,2'-thiazolidine]-based compounds were synthesized as p53 modulators, showcasing the role of thiazolidinone derivatives in modulating protein-protein interactions, which is a promising strategy in cancer therapy (Bertamino et al., 2013).
Propriétés
IUPAC Name |
(5Z)-5-(5-bromo-1,7-dimethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c1-5-3-6(14)4-7-8(12(18)16(2)9(5)7)10-11(17)15-13(19)20-10/h3-4H,1-2H3,(H,15,17,19)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPCZNJEXNVAOH-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=C3C(=O)NC(=S)S3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC\2=C1N(C(=O)/C2=C\3/C(=O)NC(=S)S3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,7-dimethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)


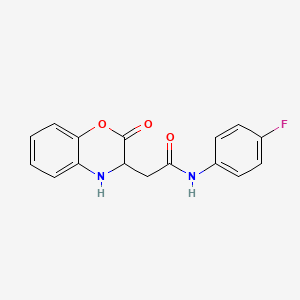
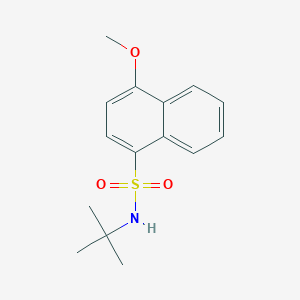
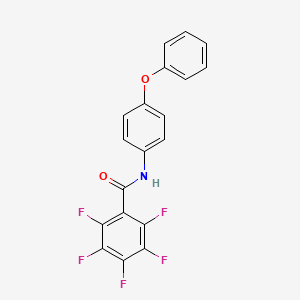
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
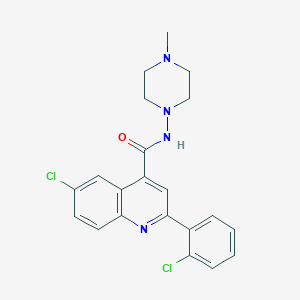
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)

![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)
![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)